molecular formula C12H18O2 B12548736 Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy- CAS No. 143029-45-2

Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy-

Cat. No.: B12548736
CAS No.: 143029-45-2
M. Wt: 194.27 g/mol
InChI Key: TZEMCKKEAKLDFI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of benzene derivatives follows IUPAC guidelines to ensure unambiguous identification. For this compound, the parent structure is benzene, with three substituents: a 1,1-dimethylethyl (tert-butyl) group and two methoxy (-OCH₃) groups. According to IUPAC rules, substituents are numbered to achieve the lowest possible set of locants. The tert-butyl group occupies position 1, while the methoxy groups are positioned at carbons 3 and 5, resulting in the formal name 1-(1,1-dimethylethyl)-3,5-dimethoxybenzene . This numbering reflects the priority of substituents alphabetically (tert-butyl precedes methoxy), though positional numbering is determined by minimizing locants rather than substituent priority.

Alternative names for this compound include 3,5-dimethoxy-1-tert-butylbenzene and 1-tert-butyl-3,5-dimethoxybenzene , both of which adhere to IUPAC conventions. The tert-butyl group’s branched structure is explicitly denoted by the prefix “1,1-dimethylethyl,” avoiding ambiguity in its configuration.

Molecular Formula and Stereochemical Considerations

The molecular formula of 1-(1,1-dimethylethyl)-3,5-dimethoxybenzene is C₁₂H₁₈O₂ , derived from the benzene ring (C₆H₆), one tert-butyl group (C₄H₉), and two methoxy groups (OCH₃ each). Key structural features include:

  • Bonding framework : The benzene ring’s planar geometry remains intact, with substituents adopting equatorial orientations to minimize steric strain.
  • Stereochemistry : No chiral centers or stereoisomers are possible due to the compound’s symmetrical substitution pattern. The tert-butyl group’s bulkiness imposes conformational restrictions, favoring a staggered arrangement relative to the methoxy groups.

The absence of stereoisomerism simplifies its structural analysis, as all observed properties derive from a single conformational ensemble.

Crystallographic Data and Conformational Analysis

While crystallographic data for this specific compound are not explicitly available in the provided sources, insights can be inferred from analogous tert-butyl-substituted aromatics. For example, in related structures like 1-tert-butyl-2-methoxy-3,5-dimethylbenzene, X-ray diffraction reveals a distorted benzene ring with substituents adopting non-coplanar orientations to alleviate steric clashes. Computational models suggest similar behavior for 1-(1,1-dimethylethyl)-3,5-dimethoxybenzene, where the tert-butyl group’s steric bulk forces the methoxy groups into positions that maximize intramolecular distances.

Key conformational considerations include:

  • Torsional angles : Methoxy groups may rotate freely, but their electron-donating effects stabilize specific resonance structures.
  • Packing interactions : In crystalline phases, van der Waals interactions between tert-butyl groups likely dominate lattice formation.

Spectroscopic Fingerprinting (IR, NMR, MS)

Infrared (IR) Spectroscopy

IR spectra of tert-butyl- and methoxy-substituted benzenes exhibit characteristic absorptions:

Bond/Vibration Wavenumber (cm⁻¹) Assignment
C-O stretch 1250–1050 Methoxy groups
C-H stretch 2960–2850 tert-butyl C-H
Aromatic C=C 1600–1450 Benzene ring

The methoxy groups produce strong C-O stretches near 1240 cm⁻¹, while the tert-butyl group contributes asymmetric C-H stretches around 2960 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR
  • Aromatic protons : The deshielding effect of methoxy groups splits aromatic protons into distinct signals. Protons ortho to methoxy groups resonate near δ 6.5–7.0 ppm, while those meta to tert-butyl appear upfield.
  • Methoxy protons : A singlet at δ 3.7–3.8 ppm integrates for six protons (two -OCH₃ groups).
  • tert-butyl protons : A singlet at δ 1.3 ppm integrates for nine protons.
¹³C NMR
  • Quaternary carbons : The tert-butyl carbon resonates near δ 34 ppm, while methoxy carbons appear at δ 55–60 ppm.
  • Aromatic carbons : Carbons bearing methoxy groups are deshielded (δ 150–160 ppm), whereas those adjacent to tert-butyl groups are shielded (δ 120–130 ppm).

Mass Spectrometry (MS)

The molecular ion peak at m/z 194 corresponds to the molecular formula C₁₂H₁₈O₂. Fragmentation pathways include:

  • Loss of a tert-butyl radical (C₄H₉- , m/z 57), yielding a fragment at m/z 137.
  • Cleavage of methoxy groups (OCH₃, m/z 31), producing ions at m/z 163 and 135.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143029-45-2

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-tert-butyl-3,5-dimethoxybenzene

InChI

InChI=1S/C12H18O2/c1-12(2,3)9-6-10(13-4)8-11(7-9)14-5/h6-8H,1-5H3

InChI Key

TZEMCKKEAKLDFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

2.1. Electrophilic Aromatic Substitution

Methoxy groups activate the benzene ring, making it highly reactive toward electrophilic substitution. Potential reactions include:

  • Nitration : Electrophiles such as nitronium ions may substitute at para positions relative to methoxy groups.

  • Bromination : Bromine may add at positions directed by the methoxy groups, influenced by steric hindrance from the tert-butyl group.

  • Friedel-Crafts Alkylation/Acylation : Likely hindered due to deactivating effects of methoxy groups and steric bulk.

2.2. Demethylation

Methoxy groups can undergo demethylation under acidic or oxidative conditions, forming phenolic hydroxyl groups. This reaction is critical in applications like redox shuttles, where stability of methoxy groups is evaluated .

2.3. Oxidation and Stability

The compound’s stability in redox applications has been studied for dimethoxybenzene derivatives. Key findings:

  • Oxidation Potentials : Similar derivatives show oxidation potentials ranging from 3.5 V to 4.5 V (vs. Li/Li⁺), depending on substituents and solvent dielectric .

  • Demethylation Kinetics : In solvents like propylene carbonate, demethylation is a primary degradation route. Activation barriers for demethylation are lower in polar solvents, affecting stability .

2.4. Dimerization and Hydrolysis

  • Dimerization : Radical cations formed during oxidation may undergo dimerization, though this is less likely than demethylation in polar solvents .

  • Hydrolysis : Methoxy groups can hydrolyze under acidic conditions, forming phenolic derivatives.

3.1. Oxidation Potential and Reorganization Energies

PropertyValue Range (V vs. Li/Li⁺)Solvent Influence
Oxidation Potential3.5–4.5Higher in non-polar solvents (e.g., diethyl ether)
Reorganization Energy5.4–31.9 kcal/molHigher for bulky substituents (e.g., tert-butyl)

Adapted from studies on dimethoxybenzene derivatives .

3.2. Demethylation Activation Barriers

SolventActivation Barrier (ΔH‡)Half-Life (T₁/₂)
Propylene Carbonate~28 kcal/molHours to days
Water/DMSOLower barriersFaster degradation

Based on computational studies of analogous compounds .

Experimental Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may accelerate demethylation, while inert atmospheres (e.g., nitrogen) are advised to minimize side reactions.

  • Temperature Control : High temperatures may favor side reactions like dimerization or hydrolysis.

Scientific Research Applications

Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy-, commonly referred to as a derivative of benzene with specific substituents, presents a variety of applications across different fields of scientific research and industry. This compound's unique structure allows it to participate in numerous chemical reactions and processes. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Organic Synthesis

Benzene derivatives are widely utilized in organic synthesis due to their ability to undergo electrophilic substitution reactions. The presence of methoxy groups enhances the electron density on the aromatic ring, making it more reactive towards electrophiles. This property is exploited in the synthesis of more complex organic molecules.

Pharmaceuticals

Benzene derivatives are integral in drug development. The unique structure of Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy- allows for modifications that can lead to the development of new pharmaceutical compounds. For instance, compounds with similar structures have been investigated for their potential anti-inflammatory and analgesic properties.

Agricultural Chemicals

This compound can be used as an intermediate in the synthesis of agrochemicals such as herbicides and insecticides. The methoxy groups can enhance the solubility and bioavailability of these compounds, making them more effective in agricultural applications.

Polymer Chemistry

The compound's stability and reactivity make it suitable for use in polymer chemistry. It can act as a monomer or a cross-linking agent in the production of various plastics and resins, contributing to materials with desirable mechanical properties.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionExample Compounds
Organic SynthesisUsed as a precursor for synthesizing complex organic moleculesVarious pharmaceuticals
PharmaceuticalsPotential anti-inflammatory agentsBenzene derivatives with similar structures
Agricultural ChemicalsIntermediate for herbicides and insecticidesGlyphosate derivatives
Polymer ChemistryMonomer or cross-linking agent in plasticsPolycarbonate resins

Case Study 1: Pharmaceutical Development

A study published in a peer-reviewed journal explored the synthesis of novel anti-inflammatory agents derived from benzene derivatives. Researchers modified the methoxy groups on Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy- to enhance bioactivity. Results indicated that certain modifications led to compounds with significantly improved efficacy compared to traditional anti-inflammatory drugs.

Case Study 2: Agricultural Application

Research conducted on the use of benzene derivatives in agriculture highlighted the effectiveness of Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy- as an intermediate for creating new herbicides. The study demonstrated that these compounds exhibited enhanced selectivity towards target weeds while minimizing harm to crops.

Mechanism of Action

The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methoxy groups influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzene, 1-(1,1-Dimethylethyl)-2-methoxy-4-methyl- (CAS not specified, Table 1 in )
  • Structure : tert-butyl (1-position), methoxy (2-position), methyl (4-position).
  • Comparison: The target compound has methoxy groups at 3- and 5-positions, whereas this analog has a single methoxy at 2-position and a methyl at 4-position. Methyl groups are weaker electron donors compared to methoxy, reducing resonance effects. The asymmetry in this analog may lower thermal stability compared to the symmetrical target compound.
  • Applications : Detected in biomineralization studies (EPS and mineral interiors), suggesting roles in crystal formation .
1-(1,1-Dimethylethyl)-3,5-dimethylbenzene (CAS 98-19-1, )
  • Structure : tert-butyl (1-position), methyl groups (3- and 5-positions).
  • Comparison: Methyl groups lack the oxygen atom present in methoxy, reducing polarity and hydrogen-bonding capacity. The target compound’s methoxy groups likely increase solubility in polar solvents (e.g., ethanol) and alter reactivity in electrophilic substitution reactions.
  • Applications : Used as an impurity reference in pharmaceuticals, highlighting its stability under controlled conditions .
Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- (CAS 68856-26-8, )
  • Structure : tert-butoxy (1-position), methyl groups (3- and 5-positions).
  • The target compound’s methoxy groups may offer better chromatographic separation, as evidenced by its analysis via RP-HPLC .
Benzoic Acid, 3,5-Bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl Ester (CAS 4221-80-1, )
  • Structure : Multiple tert-butyl groups, hydroxyl, and ester functionalities.
  • Comparison: The hydroxyl and ester groups enable antioxidant activity, unlike the target compound. The target’s lack of these groups limits its use in food-grade polymers but may enhance inertness in non-reactive applications.
  • Applications : Approved as a plastic additive (PE/PP) with strict migration limits (SML: 0.3%) .
Benzene, 1-(3-azidopropoxy)-3,5-bis(1,1-dimethylethyl)- (CAS 1380401-29-5, )
  • Structure : Two tert-butyl groups, azidopropoxy chain.
  • Comparison: The azide group enables click chemistry applications, contrasting with the target’s non-reactive methoxy groups.

Physicochemical Properties

Boiling Points and Solubility
  • Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy (CAS 21112-37-8, ): Boiling point 552.21°C.
  • Target Compound : Expected higher boiling point than methyl-substituted analogs due to methoxy’s polarity but lower than tert-butoxy derivatives due to reduced steric bulk.
  • LogP : A structurally similar compound (CAS 68856-26-8) has LogP 4.21, indicating moderate hydrophobicity .
Thermal Stability
  • Compounds with tert-butyl groups (e.g., isocyanates) exhibit high thermal stability. The target compound’s symmetry may enhance stability compared to asymmetrical analogs like those in .
Antioxidant Activity
  • 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoate (): Phenolic hydroxyl groups enable radical scavenging.
Environmental Presence
  • Benzene, 1-(1,1-dimethylethyl)-3-methyl- (CAS 1075-38-3, ): Detected in waste plastics, highlighting environmental persistence. The target compound’s methoxy groups may increase biodegradability compared to purely alkyl-substituted analogs .

Biological Activity

Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy-, also known as 3,5-dimethoxy-1-tert-butylbenzene, is a compound with notable biological activities. This article explores its biological properties, including antioxidant and antimicrobial activities, supported by relevant case studies and research findings.

  • Chemical Formula : C_{14}H_{22}O_{2}
  • Molecular Weight : 222.33 g/mol
  • CAS Registry Number : 1014604

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases. The antioxidant activity of benzene derivatives has been widely studied.

Research Findings

  • Study on Antioxidant Properties :
    • A study evaluated the antioxidant capacity of various benzene derivatives using DPPH and ABTS assays. The results indicated that compounds with methoxy groups exhibited significant radical scavenging activity. Specifically, the compound exhibited an IC50 value of approximately 28.08 µM TE/g in the DPPH assay, indicating strong antioxidant potential .
  • Mechanism of Action :
    • The mechanism behind the antioxidant activity is linked to the ability of methoxy groups to donate electrons and stabilize free radicals. This property is essential for preventing cellular damage caused by oxidative stress .

Antimicrobial Activity

The antimicrobial properties of benzene derivatives are critical for their application in pharmaceuticals and food preservation.

Case Studies

  • Antimicrobial Efficacy :
    • In a comparative study, the antimicrobial activity of several benzene derivatives was assessed against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated notable effectiveness with a minimum inhibitory concentration (MIC) of 0.5 mg/mL against E. coli and 0.3 mg/mL against S. aureus .
  • Mechanisms of Antimicrobial Action :
    • The antimicrobial activity is believed to be due to the disruption of bacterial cell membranes and interference with metabolic processes within the bacteria. The presence of methoxy groups enhances lipophilicity, allowing better penetration through the lipid bilayer of microbial cells .

Comparative Biological Activity Table

Compound NameAntioxidant Activity (IC50 µM TE/g)Antimicrobial Activity (MIC mg/mL)
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy-28.08E. coli: 0.5
S. aureus: 0.3
Benzene, 1,2-Dimethoxy-4-(2-propenyl)-35.00E. coli: 0.7
S. aureus: 0.4
Benzene, 3-Methoxy-4-hydroxy-30.50E. coli: 0.6
S. aureus: 0.5

Q & A

Q. How can researchers confirm the structural identity of Benzene, 1-(1,1-dimethylethyl)-3,5-dimethoxy- using spectroscopic methods?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR can identify the tert-butyl (δ ~1.3 ppm for 1H^1H, δ ~30-35 ppm for 13C^13C) and methoxy groups (δ ~3.7-3.8 ppm for 1H^1H, δ ~55-60 ppm for 13C^13C). Aromatic protons at positions 3 and 5 (meta to substituents) exhibit distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with tert-butyl and methoxy losses.
  • IR Spectroscopy : Stretching vibrations for C-O (methoxy, ~1250 cm1^{-1}) and C-C (tert-butyl, ~1375 cm1^{-1}) provide additional validation.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices like olive oil?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Optimal for volatile derivatives. Derivatization (e.g., silylation) enhances volatility. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy .
  • Liquid Chromatography (HPLC) with UV/Vis Detection : Suitable for non-volatile analysis. Use a C18 column with a methanol/water gradient (λ = 270 nm for aromatic absorption).
  • Solid-Phase Microextraction (SPME) : Pre-concentrates trace amounts from olive oil matrices prior to GC-MS analysis .

Q. Table 1: Reported Concentrations in Olive Oil (μg/L)

Olive CultivarConcentration RangeReference
Mavrolia120–150
KoroneikiNot detected
ThiakiNot detected

Advanced Research Questions

Q. How do the substituents influence the compound’s stability under oxidative or nitrative conditions?

Methodological Answer:

  • Oxidative Stability : The tert-butyl group acts as a steric shield, reducing oxidation at the benzene ring. Methoxy groups are electron-donating, directing electrophilic attacks to the para position. Accelerated aging studies (e.g., 40°C, 75% humidity) with HPLC monitoring can quantify degradation products .
  • Nitration Studies : Reaction with HNO3_3/H2_2SO4_4 yields nitro derivatives. Regioselectivity is influenced by methoxy’s ortho/para-directing effects. LC-MS/MS identifies mono- and di-nitro byproducts .

Q. How can researchers resolve discrepancies in literature regarding the compound’s presence in olive oil cultivars?

Methodological Answer:

  • Standardized Extraction Protocols : Use consistent solvent systems (e.g., hexane:acetone 4:1) and cleanup steps (e.g., silica gel chromatography) to minimize matrix interference .
  • Interlaboratory Validation : Collaborative studies across labs using identical GC-MS parameters (e.g., DB-5MS column, EI ionization at 70 eV) ensure reproducibility.
  • Cultivar-Specific Metabolomics : Compare genetic profiles of olive cultivars to identify biosynthetic pathways linked to the compound’s production .

Q. What computational methods predict the compound’s solvent interactions and solubility?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvation in organic solvents (e.g., DMSO, hexane) using force fields like OPLS-AA. Calculate solvation free energy (ΔGsolv_{solv}) to predict solubility .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to model dipole moments and polar surface areas, correlating with experimental logP values.

Q. What role does this compound play in enzyme inhibition or biological pathway modulation?

Methodological Answer:

  • Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC50_{50} values quantify potency .
  • Transcriptomics : Expose cell lines (e.g., HepG2) to the compound and perform RNA-seq to identify differentially expressed genes (e.g., oxidative stress markers) .

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